Intramolecular Si···N Dative Interaction: Quantified Conformational Pre-Organization Unique to DMAPS
N,N-Dimethyl-3-silylpropan-1-amine (DMAPS) adopts a five-membered-ring closed conformer stabilized by a weak intramolecular Si···N dative bond, a structural feature absent in primary amine analogs such as 3-aminopropylsilane (APS) where the amine group instead engages in intermolecular hydrogen bonding [1]. In the solid state, X-ray diffraction reveals an Si···N distance of 2.712(2) Å in DMAPS, unequivocally confirming ring closure [1]. In the gas phase, gas-phase electron diffraction (GED) gives an Si···N distance of 2.91(4) Å, and the closed-ring conformer abundance was quantified as 24(6)% by GED and 23.7(6)% by IR intensity fitting, demonstrating that approximately one quarter of DMAPS molecules exist in the pre-organized ring conformation under ambient gas-phase conditions [1]. By contrast, APS (H₂N–CH₂CH₂CH₂–SiH₃) lacks the tertiary amine geometry required for this interaction and shows no evidence of an intramolecular Si···N contact in either crystallographic or spectroscopic studies [1].
| Evidence Dimension | Intramolecular Si···N dative bond distance (solid state) |
|---|---|
| Target Compound Data | 2.712(2) Å (X-ray diffraction) |
| Comparator Or Baseline | APS (3-aminopropylsilane): no intramolecular Si···N interaction observed |
| Quantified Difference | DMAPS forms a five-membered Si···N ring; APS does not (qualitatively distinct conformational behavior) |
| Conditions | Single-crystal X-ray diffraction at low temperature; gas-phase electron diffraction; MP2/TZVPP ab initio calculations |
Why This Matters
The pre-organized ring conformation of DMAPS alters the spatial availability of the –SiH₃ group for surface grafting and hydrosilylation reactions, directly affecting grafting density and reaction selectivity in ways that cannot be replicated by APS or APTES.
- [1] Hagemann, M.; Berger, R. J. F.; Hayes, S. A.; Stammler, H.-G.; Mitzel, N. W. N,N-Dimethylaminopropylsilane: A Case Study on the Nature of Weak Intramolecular Si···N Interactions. Chem. Eur. J. 2008, 14 (35), 11027–11038. View Source
